Cas no 852181-11-4 (2,5-Dibromonicotinaldehyde)

2,5-Dibromonicotinaldehyde structure
2,5-Dibromonicotinaldehyde structure
Product name:2,5-Dibromonicotinaldehyde
CAS No:852181-11-4
MF:C6H3Br2NO
MW:264.902119874954
MDL:MFCD07368560
CID:69002
PubChem ID:7060526

2,5-Dibromonicotinaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dibromonicotinaldehyde
    • 2,5-Dibromopyridine-3-carboxaldehyde
    • 2,5-dibromopyridine-3-carbaldehyde
    • 3-Pyridinecarboxaldehyde, 2,5- dibromo-
    • 2,5-Dibromo-3-pyridinecarboxaldehyde (ACI)
    • 2,5-dibromo-pyridine-3-carbaldehyde
    • 852181-11-4
    • DTXSID60427613
    • EN300-712941
    • HBMNFJYZMBEHNY-UHFFFAOYSA-N
    • FD10640
    • AKOS015966286
    • MFCD07368560
    • SCHEMBL15052994
    • CS-0195780
    • MDL: MFCD07368560
    • Inchi: 1S/C6H3Br2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
    • InChI Key: HBMNFJYZMBEHNY-UHFFFAOYSA-N
    • SMILES: O=CC1C(Br)=NC=C(Br)C=1

Computed Properties

  • Exact Mass: 262.85800
  • Monoisotopic Mass: 262.85814g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • Density: 2.09
  • Melting Point: 76 °C
  • Boiling Point: 302.4 °C at 760 mmHg
  • Flash Point: 302.4 °C at 760 mmHg
  • Refractive Index: 1.654
  • PSA: 29.96000
  • LogP: 2.41910

2,5-Dibromonicotinaldehyde Security Information

2,5-Dibromonicotinaldehyde Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,5-Dibromonicotinaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B426223-500mg
2,5-Dibromonicotinaldehyde
852181-11-4
500mg
$ 160.00 2022-06-07
Chemenu
CM132508-25g
2,5-dibromonicotinaldehyde
852181-11-4 95%
25g
$1468 2021-08-05
Chemenu
CM132508-10g
2,5-dibromonicotinaldehyde
852181-11-4 95%
10g
$879 2021-08-05
Chemenu
CM132508-1g
2,5-dibromonicotinaldehyde
852181-11-4 95%
1g
$182 2023-02-18
Enamine
EN300-712941-10.0g
2,5-dibromopyridine-3-carbaldehyde
852181-11-4 95%
10g
$1652.0 2023-05-26
Enamine
EN300-712941-2.5g
2,5-dibromopyridine-3-carbaldehyde
852181-11-4 95%
2.5g
$429.0 2023-05-26
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
YT0137-5g
2,5-dibromopyridine-3-carbaldehyde
852181-11-4 95
5g
$1250 2021-05-11
1PlusChem
1P004QPV-5g
2,5-Dibromonicotinaldehyde
852181-11-4 95%
5g
$284.00 2024-04-21
Aaron
AR004QY7-5g
2,5-Dibromonicotinaldehyde
852181-11-4 97%
5g
$285.00 2025-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1266450-250mg
2,5-Dibromonicotinaldehyde
852181-11-4 97%
250mg
¥409.00 2024-07-28

2,5-Dibromonicotinaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  90 min, -78 °C
1.2 -78 °C; 90 min, -78 °C; -78 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 - 20 min, cooled
Reference
Synthesis of new [2,3':6',3'']terpyridines using iterative cross-coupling reactions
Burzicki, Gregory; Voisin-Chiret, Anne Sophie; Santos, Jana Sopkova-de Oliveira; Rault, Sylvain, Synthesis, 2010, (16), 2804-2810

2,5-Dibromonicotinaldehyde Raw materials

2,5-Dibromonicotinaldehyde Preparation Products

Additional information on 2,5-Dibromonicotinaldehyde

Professional Introduction to 2,5-Dibromonicotinaldehyde (CAS No. 852181-11-4)

2,5-Dibromonicotinaldehyde, a compound with the chemical formula C₆H₂Br₂NO₂, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique CAS number 852181-11-4, has garnered attention due to its versatile applications in the synthesis of complex molecules. The presence of both bromine substituents and an aldehyde functional group makes it a valuable building block for various chemical transformations.

The synthesis of 2,5-Dibromonicotinaldehyde involves a series of well-defined chemical reactions that highlight its reactivity and utility. The process typically begins with the bromination of nicotinaldehyde, where selective bromination at the 2- and 5-positions is achieved using appropriate brominating agents. This step is crucial as it introduces the necessary bromine atoms that enhance the compound's reactivity in subsequent synthetic steps.

In recent years, 2,5-Dibromonicotinaldehyde has been extensively studied for its role in the development of novel pharmaceuticals. Its structural features make it an excellent precursor for constructing heterocyclic compounds, which are prevalent in many bioactive molecules. For instance, researchers have utilized this compound to synthesize derivatives that exhibit potential antimicrobial and anti-inflammatory properties. These findings underscore the importance of 2,5-Dibromonicotinaldehyde in medicinal chemistry.

The compound's aldehyde group serves as a reactive site for various functionalization reactions, including condensation reactions with amines and nucleophiles. This reactivity has been leveraged to create a diverse array of substituted nicotinates and nicotamides, which are known for their biological activities. Moreover, the bromine atoms can be further modified through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups into the molecular framework.

Recent advancements in green chemistry have also influenced the synthesis of 2,5-Dibromonicotinaldehyde. Researchers are exploring more sustainable methods to produce this compound, including catalytic processes that minimize waste and energy consumption. These efforts align with the broader goal of reducing the environmental impact of chemical manufacturing while maintaining high yields and purity standards.

The pharmaceutical industry has shown particular interest in 2,5-Dibromonicotinaldehyde due to its potential applications in drug discovery. By serving as a key intermediate, this compound facilitates the rapid assembly of complex drug candidates. For example, it has been used in the synthesis of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. The ability to modify its structure allows chemists to fine-tune biological activity and optimize drug-like properties.

Another area where 2,5-Dibromonicotinaldehyde has made significant contributions is in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in developing novel catalysts and luminescent materials. These applications highlight the compound's versatility beyond traditional organic synthesis and pharmaceuticals.

The future prospects of 2,5-Dibromonicotinaldehyde are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of molecular interactions continues to evolve, this compound is likely to play an even greater role in advancing scientific and technological innovation. The combination of its structural features and reactivity makes it a cornerstone in modern synthetic chemistry.

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(CAS:852181-11-4)2,5-Dibromonicotinaldehyde
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